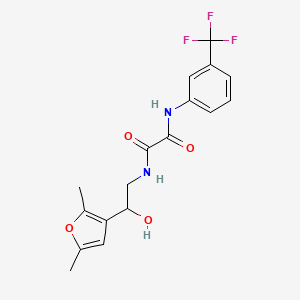

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

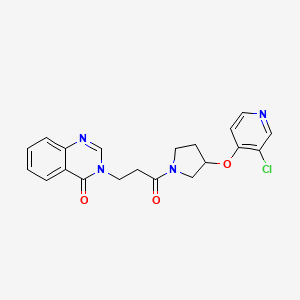

“N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It is closely related to “1-(2,5-dimethylfuran-3-yl)ethylphenyl]methyl})amine” which has a molecular formula of C16H18F3NO and a molecular weight of 297.3154296 .

Synthesis Analysis

While specific synthesis information for the exact compound was not found, a related compound, a bis-chalcone, has been synthesized by reaction of 3-acetyl-2,5-dimethylfuran and terephthalaldehyde in ethanolic NaOH at room temperature . This might provide some insight into potential synthesis pathways for the compound .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a furan ring, a trifluoromethyl group, and an oxalamide group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The furan ring, for example, is aromatic and may undergo electrophilic substitution. The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen

- 2,5-Dimethylfuran (2,5-DMF) , a derivative of this compound, has garnered attention as a biofuel candidate. Researchers have explored its production from biomass feedstocks, making it an attractive alternative to conventional fuels . Its energy density, approximately 40% greater than ethanol, puts it on par with gasoline.

- The synthesis of 2,5-DMF from fructose demonstrates environmental favorability and unprecedented efficiency. A combination of dehydration over Amberlyst-15 and hydrogenolysis over the Ru–Sn/ZnO catalyst yields 2,5-DMF in an impressive 92% overall yield. This process holds promise both from a green chemistry perspective and for industrial applications .

- Separating 2,5-DMF from other compounds, such as 2,5-methyltetrahydrofuran (DMeTHF), is crucial in the chemical industry. Due to their close boiling points and the formation of an azeotrope, traditional separation methods face challenges. Researchers continue to explore innovative techniques for selective separation .

Biofuel Production

Green Chemistry and Industrial Processes

Separation Techniques

Eigenschaften

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O4/c1-9-6-13(10(2)26-9)14(23)8-21-15(24)16(25)22-12-5-3-4-11(7-12)17(18,19)20/h3-7,14,23H,8H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEOFGOOCXWOIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid](/img/structure/B2639406.png)

![2-(cyclopentylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2639410.png)

![6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2639414.png)

![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)

![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)

![N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639422.png)